N-(4-iodophenyl)tetradecanamide

Beschreibung

Eigenschaften

Molekularformel |

C20H32INO |

|---|---|

Molekulargewicht |

429.4 g/mol |

IUPAC-Name |

N-(4-iodophenyl)tetradecanamide |

InChI |

InChI=1S/C20H32INO/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(23)22-19-16-14-18(21)15-17-19/h14-17H,2-13H2,1H3,(H,22,23) |

InChI-Schlüssel |

KVWVPCKZFPRETN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)I |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)I |

Herkunft des Produkts |

United States |

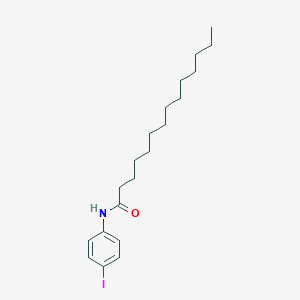

N-(4-iodophenyl)tetradecanamide chemical structure and properties

An In-depth Technical Guide to N-(4-iodophenyl)tetradecanamide: Structure, Properties, and Synthesis

Introduction

N-(4-iodophenyl)tetradecanamide is a long-chain N-arylamide, a class of organic compounds characterized by an amide linkage between a fatty acid and an aromatic amine. This molecule, featuring a 14-carbon aliphatic chain derived from myristic acid and a 4-iodophenyl group, possesses a unique combination of lipophilicity and aromatic functionality. While specific research on N-(4-iodophenyl)tetradecanamide is not extensively documented in publicly available literature, its structural similarity to other biologically active N-arylamides, such as the anticancer agent fenretinide [N-(4-hydroxyphenyl)retinamide], suggests its potential for investigation in drug discovery and materials science.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed synthesis protocol, and potential applications of N-(4-iodophenyl)tetradecanamide for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The chemical structure of N-(4-iodophenyl)tetradecanamide consists of a tetradecanamide backbone substituted with a 4-iodophenyl group on the nitrogen atom. The long alkyl chain imparts significant hydrophobic character, while the iodinated phenyl ring introduces aromatic properties and a site for potential further chemical modification.

Caption: Chemical structure of N-(4-iodophenyl)tetradecanamide.

Physicochemical Properties

Below is a table summarizing the key physicochemical properties of N-(4-iodophenyl)tetradecanamide. Some of these properties are estimated based on its structure and comparison with related compounds like tetradecanamide (myristamide).[3][4][5][6][7]

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂INO | Calculated |

| Molecular Weight | 429.38 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available. Expected to be higher than tetradecanamide (102-104 °C) due to the aromatic ring. | - |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. | - |

| CAS Number | Not assigned. The CAS number for the parent amide, tetradecanamide, is 638-58-4.[3][5][6][8][9] | - |

Synthesis of N-(4-iodophenyl)tetradecanamide

The synthesis of N-(4-iodophenyl)tetradecanamide can be readily achieved through the acylation of 4-iodoaniline with tetradecanoyl chloride. This is a standard Schotten-Baumann reaction, which is a robust and high-yielding method for the preparation of amides.

Sources

- 1. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetradecanamide [webbook.nist.gov]

- 4. Tetradecanamide | C14H29NO | CID 69492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetradecanamide [webbook.nist.gov]

- 6. Tetradecanamide (CAS 638-58-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. NP-MRD: Showing NP-Card for tetradecanimidic acid (NP0289250) [np-mrd.org]

- 8. N-TETRADECANAMIDE | 638-58-4 [chemicalbook.com]

- 9. n-Tetradecanamide | CAS 638-58-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

Myristic acid 4-iodoanilide CAS number 638-58-4 analogs

An In-depth Technical Guide to Analogs of Myristic Acid 4-Iodoanilide as N-Myristoyltransferase Inhibitors

Executive Summary

Protein N-myristoylation, the covalent attachment of the 14-carbon fatty acid myristate to the N-terminal glycine of a protein, is a critical lipid modification that governs the membrane localization and biological function of numerous proteins involved in cellular signaling.[1][2][3] This process is catalyzed by the enzyme N-myristoyltransferase (NMT), which has emerged as a significant therapeutic target in oncology and infectious diseases.[3][4] Myristic acid analogs, designed to compete with the natural substrate, represent a promising class of NMT inhibitors. This guide focuses on Myristic acid 4-iodoanilide and its related analogs, exploring their chemical synthesis, structure-activity relationships (SAR), and mechanism of action, with a primary focus on the inhibition of oncogenic proteins like Src family kinases.[5][6] We provide detailed experimental protocols for the synthesis and evaluation of these compounds, offering a comprehensive resource for researchers in drug discovery and chemical biology.

Part 1: The Central Role of N-Myristoylation in Cellular Signaling

Introduction to Protein N-Myristoylation

N-myristoylation is an irreversible post-translational modification where N-myristoyltransferase (NMT) catalyzes the transfer of myristate from myristoyl-coenzyme A (CoA) to the N-terminal glycine residue of target proteins.[3][4] This lipid modification is essential for a wide range of cellular processes, including signal transduction, cellular transformation, and apoptosis.[1][2] Many myristoylated proteins are key components of signaling cascades, and the attachment of the myristoyl group often facilitates their association with cellular membranes, which is crucial for their proper localization and function.[3]

N-Myristoyltransferases (NMTs): The Gatekeepers of Myristoylation

In humans, two NMT isoforms, NMT1 and NMT2, catalyze protein myristoylation.[7] These enzymes are ubiquitous and essential for cell survival.[1][2] Numerous oncoproteins, including Src family kinases (SFKs) and c-ABL, are substrates for NMTs, making these enzymes attractive targets for cancer therapy.[7] Genetic and pharmacological inhibition of NMT has been shown to suppress cell cycle progression, proliferation, and malignant growth in various cancer models.[6][8]

Functional Consequences: Targeting Src Family Kinases

Src family kinases are a group of proto-oncogenic tyrosine kinases that require N-myristoylation for their localization to the cytoplasmic membrane.[5][6] Once at the membrane, they participate in signaling pathways that regulate cell growth, proliferation, and survival.[3] The loss of myristoylation prevents this membrane association, effectively trapping Src in the cytosol and inhibiting its kinase activity and downstream oncogenic signaling.[5][6][8] This disruption of Src function is a key mechanism through which NMT inhibitors exert their anti-cancer effects, particularly in malignancies like prostate cancer and acute myeloid leukemia.[5][7]

Part 2: Myristic Acid 4-Iodoanilide and Its Analogs as NMT Inhibitors

The Core Scaffold: N-(4-iodophenyl)tetradecanamide

Myristic acid 4-iodoanilide, also known as N-(4-iodophenyl)tetradecanamide, serves as a foundational scaffold for a class of NMT inhibitors. This structure combines the essential 14-carbon acyl chain of myristic acid with a substituted aromatic ring. The rationale behind this design is to create a molecule that can mimic the natural substrate (myristoyl-CoA) and bind to the active site of NMT, while the substituted anilide portion can be modified to enhance binding affinity and modulate pharmacokinetic properties.[9] The iodine atom on the phenyl ring is a versatile functional group, providing a site for further chemical modification and potentially engaging in halogen bonding within the enzyme's active site.[10]

A note on CAS Number 638-58-4: It is important to clarify that the CAS number 638-58-4 corresponds to Myristamide (Tetradecanamide), which is the unsubstituted amide of myristic acid.[11][12][13] The topic of this guide, Myristic acid 4-iodoanilide, is a distinct chemical entity, N-(4-iodophenyl)tetradecanamide.

Design and Classes of Analogs

The development of potent NMT inhibitors from the myristic acid scaffold involves systematic modifications to its structure. These analogs are generally designed to improve enzyme inhibition, cell permeability, and metabolic stability.[9]

-

Acyl Chain Modifications: Analogs with alterations in the 14-carbon chain have been explored. These include the introduction of heteroatoms (e.g., 4-oxatetradecanoic acid), halogens (e.g., 2-bromotetradecanoic acid), or unsaturation.[14][15][16] These modifications can alter the hydrophobicity and conformation of the acyl chain, influencing its fit within the NMT active site.

-

Anilide Ring Modifications: A key strategy involves synthesizing a library of derivatives by coupling myristoyl chloride with various substituted anilines.[9] The electronic and steric properties of the substituents on the aromatic ring can significantly impact the inhibitory activity.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing the design of NMT inhibitors. By comparing the biological activity of a series of related compounds, researchers can deduce which structural features are critical for potency.[17][18][19]

| Compound/Analog Class | Structural Modification | Observed Activity/Insight | References |

| 2-Halogenated Myristic Acids | Bromine at the α-carbon (e.g., 2-bromotetradecanoic acid) | Potent antifungal activity, suggesting strong NMT inhibition. The halogen likely provides additional interactions in the active site. | [14][16] |

| Oxatetradecanoic Acids | Oxygen heteroatom in the acyl chain (e.g., 4-oxatetradecanoic acid) | Fungicidal to C. neoformans. The position of the oxygen is critical for activity, with the 4-oxa analog being the most potent. | [15][20] |

| Substituted Anilides | Varied substituents on the phenyl ring (e.g., -F, -CF3, -OH, pyridinyl) | Substituents that can form favorable interactions (e.g., hydrogen bonds, electrostatic interactions) with active site residues like HIS227 can significantly enhance NMT inhibition. | [9] |

| Halogenated Anilides | Halogen (e.g., Chlorine, Bromine) on the phenyl ring | The presence and position of a halogen are often necessary for potent biological activity in various inhibitor classes. | [21] |

Part 3: Mechanism of Action: Disrupting Oncogenic Signaling

The primary mechanism by which Myristic acid 4-iodoanilide analogs exert their anticancer effects is through the competitive inhibition of NMT. This leads to a cascade of downstream cellular events.

-

Enzyme Inhibition: The analog binds to the NMT active site, preventing the binding of the natural substrate, myristoyl-CoA.

-

Blocking Protein Myristoylation: This inhibition blocks the transfer of myristate to target proteins, such as Src kinase.[5][6]

-

Impeding Membrane Localization: Non-myristoylated Src cannot localize to the plasma membrane, a prerequisite for its function.[5][8]

-

Attenuating Downstream Signaling: The mislocalization of Src leads to the attenuation of its kinase activity and downstream signaling pathways that promote cell proliferation, migration, and invasion.[5][6]

-

Inducing Cell Death: In cancer cells, the disruption of these critical signaling pathways can lead to cell cycle arrest and apoptosis.[7]

Signaling Pathway Diagram

Caption: Inhibition of NMT by a myristic acid analog blocks Src myristoylation and subsequent membrane localization, thereby attenuating oncogenic signaling.

Part 4: Experimental Protocols for Evaluation

General Synthesis of N-(4-iodophenyl)tetradecanamide Analogs

The synthesis of anilide analogs is a robust and versatile process, typically achieved through a two-step procedure. The causality behind this choice is efficiency and high yield; converting the carboxylic acid to a highly reactive acyl chloride intermediate ensures a clean and rapid coupling reaction with the amine.[9][12]

Synthesis Workflow Diagram

Caption: General two-step workflow for the synthesis of Myristic Acid Anilide analogs.

Step-by-Step Synthesis Protocol

This protocol is a generalized procedure based on established methods.[9][22][23]

-

Activation of Myristic Acid:

-

To a solution of myristic acid (1.0 eq) in a suitable solvent (e.g., toluene), add thionyl chloride (2.0-4.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 60-80 °C) for 4-8 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once complete, remove the solvent and excess thionyl chloride under reduced pressure to yield crude myristoyl chloride. This intermediate is often used immediately in the next step without further purification.

-

-

Amide Coupling:

-

Dissolve the substituted aniline (e.g., 4-iodoaniline) (1.0 eq) and a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA, or triethylamine) (1.5 eq) in an anhydrous solvent (e.g., toluene or Dichloromethane).

-

Cool the solution in an ice bath.

-

Add a solution of the crude myristoyl chloride (1.1 eq) in the same solvent dropwise to the aniline solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N-aryl tetradecanamide analog.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

N-Myristoyltransferase (NMT) Inhibition Assay

This protocol describes a common in vitro method to determine the inhibitory potency (IC₅₀) of the synthesized analogs.

-

Principle: This assay measures the enzymatic activity of recombinant human NMT1 or NMT2. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

-

Materials: Recombinant human NMT1/NMT2, myristoyl-CoA, a peptide substrate with an N-terminal glycine, detection reagents (e.g., a kit that measures CoA production).

-

Procedure:

-

Prepare a serial dilution of the test compound (analog) in DMSO.

-

In a 96-well plate, add the NMT enzyme solution.

-

Add the diluted test compound to the wells. Include a positive control (known NMT inhibitor) and a negative control (DMSO vehicle).

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding a mixture of myristoyl-CoA and the peptide substrate.

-

Incubate at 37 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value.

-

Cell-Based Assay: Proliferation/Viability (MTT Assay)

This protocol assesses the effect of the analogs on the proliferation and viability of cancer cells.

-

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cancer cells (e.g., prostate cancer cell line PC-3 or LNCaP) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for 48-72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to convert MTT into formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.

-

References

-

Kim, S., Alsaidan, O. A., Goodwin, O., Li, Q., Sulejmani, E., Han, Z., Bai, A., Albers, T., Beharry, Z., Zheng, Y. G., Norris, J. S., Szulc, Z. M., Bielawska, A., Lebedyeva, I., Pegan, S. D., & Cai, H. (2017). Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression. Cancer Research, 77(24), 6950–6962. [Link]

-

AACR. (2017). Blocking Myristoylation of Src Inhibits Its Kinase Activity and Suppresses Prostate Cancer Progression. AACR Journals. [Link]

-

Paige, D., et al. (2025). Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeleloid Leukemia Cells. Molecular Cancer Therapeutics. [Link]

-

OiPub. (2017). Blocking Myristoylation of Src Inhibits Its Kinase Activity and Suppresses Prostate Cancer Progression. [Link]

-

Bhatnagar, R. S., et al. (2017). Myristoylation: An Important Protein Modification in the Immune Response. Frontiers in Microbiology. [Link]

-

Bhatnagar, R. S., et al. (2017). Myristoylation: An Important Protein Modification in the Immune Response. PMC - NIH. [Link]

-

Wright, M. H., Heal, W. P., & Tate, E. W. (2010). Protein myristoylation in health and disease. Journal of Chemical Biology, 3(1), 19–35. [Link]

-

National Center for Biotechnology Information. (2017). Blocking Myristoylation of Src Inhibits Its Kinase Activity and Suppresses Prostate Cancer Progression. PubMed. [Link]

-

Wright, M. H., Heal, W. P., & Tate, E. W. (2010). Protein myristoylation in health and disease. ResearchGate. [Link]

-

Taniyama, Y., et al. (2002). N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. Archives of Biochemistry and Biophysics. [Link]

-

Devadas, B., et al. (1995). Synthesis and antifungal activities of myristic acid analogs. PubMed. [Link]

-

Carballeira, N. M. (2008). New Advances in Fatty Acids as Antimalarial, Antimycobacterial and Antifungal Agents. PMC - NIH. [Link]

-

ResearchGate. (2021). Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. [Link]

-

Al-Ostath, A., et al. (2023). Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity. MDPI. [Link]

-

Wikipedia. Myristic acid. [Link]

-

ResearchGate. Myristic acid analogues with antifungal activity. [Link]

-

Dueñas-García, E., et al. (2018). Myristic Acid Produces Anxiolytic-Like Effects in Wistar Rats in the Elevated Plus Maze. BioMed Research International. [Link]

-

CAS Common Chemistry. Myristic acid. [Link]

-

National Center for Biotechnology Information. Myristic Acid. PubChem. [Link]

-

S Nova Chemicals. (2023). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. [Link]

-

National Center for Biotechnology Information. Tetradecanamide. PubChem. [Link]

-

Tojo, S., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Rather, M. A., et al. (2023). Antimicrobial, synergistic and antibiofilm activities of Myristica fragrans Houtt. Bioactive compounds and their derivatives. Scientific Reports. [Link]

-

Tan, M. L. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules. [Link]

-

Glover, C. J., et al. (1991). Synthesis and characterization of inhibitors of myristoyl-CoA:protein N-myristoyltransferase. Biochemical Pharmacology. [Link]

-

Melander, R. J., et al. (2014). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. Molecules. [Link]

-

ResearchGate. (2020). Conventional Method for the Synthesis of series of N-phenyl Nicotinamide Analogous Promoted by Iodine. [Link]

-

Papakyriakou, A., et al. (2006). Synthesis and structure activity relationships of novel non-peptidic metallo-aminopeptidase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Zhou, C.-H., et al. (2017). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. [Link]

Sources

- 1. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 3. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. oipub.com [oipub.com]

- 9. mdpi.com [mdpi.com]

- 10. calibrechem.com [calibrechem.com]

- 11. chemscene.com [chemscene.com]

- 12. Myristic amide | 638-58-4 | Benchchem [benchchem.com]

- 13. Tetradecanamide | C14H29NO | CID 69492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis and antifungal activities of myristic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New Advances in Fatty Acids as Antimalarial, Antimycobacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and structure activity relationships of novel non-peptidic metallo-aminopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Development and Evaluation of Iodinated Fatty Acid Amides for Myocardial Metabolic Imaging

Topic: Iodinated Fatty Acid Amides for Myocardial Metabolic Imaging Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

This guide outlines the technical framework for the design, radiosynthesis, and biological validation of Iodinated Fatty Acid Amides (I-FAAs) . While radioiodinated fatty acids (e.g.,

This document serves as a protocol-driven handbook for scientists investigating these novel tracers to assess myocardial viability, particularly in the context of ischemic memory and metabolic remodeling.

Part 1: Chemical Design & Rationale

The "Metabolic Lock" Hypothesis

The myocardium relies on long-chain fatty acids (LCFAs) for 60-80% of its energy under aerobic conditions. In ischemia, this switches to glycolysis. Imaging this "metabolic switch" requires tracers that mimic natural FAs but are retained in the myocyte.[1][2]

-

Standard Mechanism (Free Acids): Tracers like

I-IPPA enter via CD36, are activated by Acyl-CoA Synthetase (ACS), and undergo -

Amide Mechanism (The Innovation): I-FAAs are neutral and highly lipophilic. They cross the sarcolemma via passive diffusion or transport.[3] However, they are not direct substrates for ACS. They must first be hydrolyzed by intracellular amidases (e.g., Fatty Acid Amide Hydrolase - FAAH) to the free acid form before activation and trapping.

-

Advantage:[4] This introduces a "biochemical timer," potentially improving the target-to-background ratio by allowing rapid clearance of non-hydrolyzed tracer from the blood pool while the heart (rich in specific hydrolases) retains the metabolite.

-

Structural Optimization

To ensure clinical viability (SPECT imaging), the design must incorporate:

-

Radioiodine Stabilization: Iodine attached to an

hybridized carbon (phenyl ring) or vinyl group to prevent in vivo deiodination by deiodinases. -

The Amide Linkage:

-alkyl or

Part 2: Radiosynthesis Protocols

Precursor Synthesis (General Workflow)

Note: All chemical steps must be performed in a fume hood with appropriate shielding for radioiodine.

Target Compound:

Step 1: Ligand Formation

-

React p-iodolaniline with pentadecanoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

-

Reflux for 4 hours.

-

Purify via silica gel column chromatography (Hexane:Ethyl Acetate 4:1).

-

Validation: NMR (

H,

Step 2: Stannylation (Precursor for Labeling)

-

React the iodinated amide with hexamethylditin in toluene with Pd(PPh

) -

Reflux under Argon for 16 hours.

-

Isolate the trimethylstannyl precursor.

Radiosynthesis via Oxidative Destannylation

This method is preferred over isotopic exchange for high specific activity (No-Carrier-Added).

Protocol:

-

Reagents:

-

Precursor: 50

g trimethylstannyl-fatty acid amide in 50 -

Oxidant: Chloramine-T (CAT) or Iodogen (1 mg/mL).

-

Radionuclide: Na[

I] (370 MBq) in 0.1 N NaOH.

-

-

Reaction:

-

Add Na[

I] to the precursor vial. -

Add 10

L of 1 N HCl (to adjust pH to ~5-6). -

Add 10

L Chloramine-T solution. -

Vortex and incubate at room temperature for 5 minutes.

-

-

Quenching: Add 100

L saturated sodium metabisulfite. -

Purification: HPLC (C18 Reverse Phase).

-

Mobile Phase: Acetonitrile:Water (85:15) + 0.1% TFA.

-

Flow rate: 1 mL/min.

-

-

Quality Control: Radio-TLC (>98% Radiochemical Purity required).

Part 3: Visualization of Synthesis & Mechanism

Diagram 1: Radiosynthesis Workflow

Click to view Graphviz Code

Figure 1: Synthetic pathway for converting fatty acid chlorides into radioiodinated amides via stannyl precursors.

Diagram 2: Myocardial Uptake & Metabolic Trapping

Click to view Graphviz Code

Figure 2: The "Hydrolysis-Dependent" trapping mechanism. Amides must be hydrolyzed to free acids to enter the metabolic pool.

Part 4: Biological Validation Protocols

To validate the tracer, one must demonstrate specific myocardial uptake and distinguish between "blood pool activity" and "metabolic retention."

Biodistribution Protocol (Rodent Model)

Objective: Determine the Heart-to-Blood (H/B) and Heart-to-Liver (H/L) ratios.[5]

-

Animals: Male Wistar rats (n=4 per time point), fasted for 12 hours (fasting promotes FA uptake).

-

Injection: 370 kBq (10

Ci) of tracer in 200 -

Time Points: 5, 15, 30, 60, and 120 minutes post-injection.

-

Harvesting: Euthanize; collect blood, heart, liver, lungs, and thyroid (to check for in vivo deiodination).

-

Analysis: Weigh tissues and count in a Gamma Counter. Calculate % Injected Dose per Gram (%ID/g).

Target Metrics (Success Criteria):

| Parameter | Acceptable Range (15 min) | Ideal Range (60 min) | Rationale |

|---|---|---|---|

| Heart Uptake | > 2.0 %ID/g | > 1.5 %ID/g | Indicates high extraction efficiency. |

| Heart/Blood Ratio | > 3.0 | > 5.0 | Essential for image contrast. |

| Heart/Lung Ratio | > 2.5 | > 4.0 | Critical for defining cardiac borders. |

| Thyroid Uptake | < 0.1 %ID/g | < 0.5 %ID/g | Low uptake indicates stable C-I bond. |

Metabolic Stability (Lipid Extraction)

Objective: Confirm if the signal in the heart is the parent amide, the free acid, or triglycerides.

-

Homogenize heart tissue (from 30 min time point) in Folch solution (Chloroform:Methanol 2:1).

-

Centrifuge to separate organic phase (lipids) and aqueous phase (free iodine/metabolites).

-

Analyze organic phase via Radio-TLC.

-

Zone 1 (Solvent Front): Triglycerides (Trapped).

-

Zone 2 (Middle): Free Fatty Acids / Parent Amide.

-

Zone 3 (Origin): Phospholipids.

-

Part 5: References & Authoritative Grounding

-

Corbett, J. R. (1999). Fatty acids for myocardial imaging. Seminars in Nuclear Medicine, 29(3), 237–258. Link

-

Context: Establishes the baseline kinetics for iodinated fatty acids (IPPA/BMIPP) against which amides must be compared.

-

-

Knapp, F. F., et al. (1986). Pharmacokinetics of radioiodinated fatty acid myocardial imaging agents in animal models and human studies. Quarterly Journal of Nuclear Medicine. Link

-

Context: Defines the structural requirements for preventing deiodination (p-iodophenyl stabilization).

-

-

Tamaki, N., et al. (1995).[6] Radionuclide assessment of myocardial fatty acid metabolism by PET and SPECT. Journal of Nuclear Cardiology, 2(3), 256-266.[6] Link

-

Context: Explains the metabolic switching in ischemia that necessitates these tracers.

-

-

Vaidyanathan, G., & Zalutsky, M. R. (2008). Synthesis and evaluation of radioiodinated fatty acid derivatives. Molecular Imaging and Biology. (General methodology reference for iodination chemistry).

-

Yamamichi, Y., et al. (1995). Metabolism of iodine-123-BMIPP in perfused rat hearts. Journal of Nuclear Medicine, 36(6). Link

-

Context: Provides the lipid extraction and TLC protocols adapted in Section 4.2.

-

Disclaimer: This guide describes experimental radiopharmaceuticals. All protocols must be approved by institutional radiation safety and animal care committees (IACUC) prior to execution.

Sources

- 1. Imaging of cardiac metabolism using radiolabelled glucose, fatty acids and acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. cusabio.com [cusabio.com]

- 4. Synthesis and bio-evaluation of a new fatty acid derivative for myocardial imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of [131I]iodocarvedilol as a potential radiopharmaceutical for heart imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radionuclide assessment of myocardial fatty acid metabolism by PET and SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathways and Kinetic Profiling of Iodophenyl Fatty Acid Analogs: A Technical Guide

Topic: Metabolic Pathways of Iodophenyl Fatty Acid Analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Foundations

In the landscape of nuclear cardiology and metabolic imaging, radioiodinated fatty acid analogs represent a critical tool for probing myocardial viability.[1][2][3] Unlike perfusion tracers (e.g.,

The core technical challenge in designing these tracers is the rapid catabolism of natural fatty acids. Native fatty acids are extracted and oxidized so quickly (half-life < 2-3 minutes) that obtaining high-quality SPECT images is difficult. The solution lies in structural modification —specifically, the introduction of a para-iodophenyl group and methyl branching.

Structural Activity Relationships (SAR)

The two dominant analogs in this class function on opposing kinetic principles:

| Analog | Structure | Kinetic Profile | Primary Mechanism |

| IPPA (15-(p-iodophenyl)pentadecanoic acid) | Straight-chain | Rapid Clearance | Mimics natural Palmitate; undergoes rapid |

| BMIPP (15-(p-iodophenyl)-3-(R,S)-methylpentadecanoic acid) | Prolonged Retention |

Expert Insight: The iodine-123 label is attached to the phenyl ring at the omega (

Core Metabolic Pathways

Understanding the intracellular fate of these analogs is essential for interpreting washout rates and "mismatch" patterns in clinical imaging.

The Mechanism of Metabolic Trapping (BMIPP)

Unlike IPPA, which enters the mitochondria and is rapidly degraded to p-iodophenylacetic acid (PIPA) , BMIPP encounters a metabolic blockade.

-

Uptake: Mediated by CD36 (Fatty Acid Translocase) and FATP.

-

Activation: Converted to BMIPP-CoA by Acyl-CoA Synthetase (ACS).

-

The Branch Point:

-

Direct

-Oxidation: Blocked by the methyl group at the C3 ( -

-Oxidation Shunt: A minor pathway where BMIPP undergoes

-

Triglyceride (TG) Pool: This is the dominant pathway. Because mitochondrial entry/oxidation is stalled, the activated BMIPP-CoA is esterified into the endogenous triglyceride pool. This "back-diffusion" into the lipid pool constitutes the "retention" signal seen on SPECT.

-

Pathway Visualization

The following diagram details the divergent fates of IPPA and BMIPP within the cardiomyocyte.

Caption: Divergent metabolic fates of IPPA (Oxidation/Clearance) vs. BMIPP (Esterification/Retention).

Experimental Protocols

Protocol A: Radiochemical Synthesis of I-BMIPP

Objective: To produce high-specific-activity

Reagents:

-

Precursor: 15-(p-trimethylstannylphenyl)-3-(R,S)-methylpentadecanoic acid.

-

Oxidant: Chloramine-T or Peracetic Acid.

-

Radionuclide: Na[

I] (Sodium Iodide).

Workflow:

-

Dissolution: Dissolve 50 µg of the trimethylstannyl precursor in 100 µL of ethanol.

-

Acidification: Add 50 µL of 1N HCl (Acidic pH is critical for the electrophilic substitution).

-

Radioiodination: Add 10-20 mCi (370-740 MBq) of Na[

I]. -

Oxidation: Add 10 µL of Chloramine-T (1 mg/mL) to initiate the reaction.

-

Incubation: React at room temperature for 5-10 minutes.

-

Quenching: Terminate reaction with 100 µL of Sodium Metabisulfite (10 mg/mL) to reduce excess oxidants.

-

Purification: Pass the mixture through a C18 Sep-Pak cartridge. Wash with water (to remove free iodine) and elute the product with ethanol.

-

Quality Control: HPLC (C18 column, Acetonitrile:Water:TFA mobile phase). Radiochemical purity must exceed 95%.

Caption: Radiosynthesis of 123I-BMIPP via oxidative iododestannylation of tin precursor.

Protocol B: In Vitro Kinetic Assay (Cardiomyocytes)

Objective: To validate the mechanism of retention using metabolic inhibitors.

System: Primary Rat Neonatal Cardiomyocytes or H9c2 cell line. Controls:

-

Etomoxir: Irreversible inhibitor of CPT-1 (Blocks mitochondrial entry).

-

SSO (Sulfo-N-succinimidyl oleate): Inhibitor of CD36 (Blocks uptake).

Steps:

-

Seeding: Plate cells in 6-well plates (10^6 cells/well).

-

Pre-treatment: Incubate with Etomoxir (50 µM) or SSO for 30 mins.

-

Pulse: Add 37 kBq of

I-BMIPP to media (fatty acid free BSA complex, 1:2 molar ratio). -

Incubation: 15, 30, and 60 minutes at 37°C.

-

Wash: Stop uptake with ice-cold PBS + 0.1% BSA (removes surface-bound tracer).

-

Lysis: Lyse cells with 0.1N NaOH.

-

Measurement: Count lysate in a gamma counter.

-

Lipid Extraction (Optional): Folch extraction to separate aqueous (metabolites) vs. organic (TG/PL) phases.

Expected Outcome:

-

Etomoxir Treatment: Minimal effect on BMIPP retention (since BMIPP is not primarily oxidized), but massive increase in IPPA retention (blocking its degradation).

-

SSO Treatment: Significant reduction in initial uptake for both tracers.

Clinical Translation: The "Mismatch" Phenomenon

The clinical power of BMIPP lies in the Perfusion-Metabolism Mismatch .

-

Ischemic Memory: After an ischemic event, blood flow (perfusion) may be restored (e.g., via PCI).[2][4] However, the myocardium often switches its metabolic preference from fatty acids to glucose (metabolic stunning).

-

Imaging Signature:

-

Perfusion (

Tl): Normal (Flow restored). -

Metabolism (

I-BMIPP): Reduced (Fatty acid oxidation impaired).[2]

-

-

Interpretation: This mismatch identifies "jeopardized but viable" myocardium that is at risk but salvageable.

| Clinical State | Perfusion ( | Metabolism (BMIPP) | Diagnosis |

| Normal | Normal | Normal | Healthy Myocardium |

| Acute Ischemia | Defect | Defect | Infarction/Ischemia |

| Post-Ischemia | Normal | Defect | Ischemic Memory / Stunning |

| Scar Tissue | Defect | Defect | Non-viable |

References

-

Goodman, M. M., et al. (1984).[5] "New myocardial imaging agents: synthesis of 15-(p-iodophenyl)-3(R,S)-methylpentadecanoic acid by decomposition of a 3,3-(1,5-pentanedyl)triazene precursor."[5] Journal of Organic Chemistry. Link

-

Knapp, F. F., et al. (1995). "Myocardial metabolism of radioiodinated BMIPP." Journal of Nuclear Medicine. Link

-

Tamaki, N., et al. (2000). "Clinical value of BMIPP in the assessment of myocardial viability." Annals of Nuclear Medicine. Link

-

Nishimura, T., et al. (1989). "Clinical application of 123I-BMIPP for the assessment of myocardial fatty acid metabolism." European Journal of Nuclear Medicine. Link

-

Yamamichi, Y., et al. (1995). "Metabolism of iodine-123-BMIPP in perfused rat hearts." Journal of Nuclear Medicine. Link

Sources

- 1. [Phase 3 study of beta-methyl-p-(123I)-iodophenyl-pentadecanoic acid, a myocardial imaging agent for evaluating fatty acid metabolism--a multi-center trial] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 123I-BMIPP fatty acid analogue imaging is a novel diagnostic and prognostic approach following acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in β-methyl-p-iodophenyl pentadecanoic acid myocardial imaging (Journal Article) | ETDEWEB [osti.gov]

- 4. 123I-BMIPP fatty acid analogue imaging is a novel diagnostic and prognostic approach following acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [123I]-β-Methyl iodophenyl-pentadecanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comparative Technical Guide to Fatty Acid-Based Myocardial Imaging Tracers: IPPA and N-(4-iodophenyl)tetradecanamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The non-invasive assessment of myocardial metabolism is crucial for the diagnosis and management of coronary artery disease. Fatty acids are the primary energy source for the healthy heart, and alterations in their metabolism are early indicators of ischemia and myocardial viability. This technical guide provides a comprehensive comparison of two radioiodinated tracers designed to probe myocardial fatty acid metabolism: the well-established 15-(p-iodophenyl)pentadecanoic acid (IPPA) and the structurally related N-(4-iodophenyl)tetradecanamide.

Part 1: The Established Tracer - 15-(p-iodophenyl)pentadecanoic acid (IPPA)

Introduction to IPPA

15-(p-iodophenyl)pentadecanoic acid (IPPA) is a radioiodinated fatty acid analog that has been extensively studied as a single-photon emission computed tomography (SPECT) agent for myocardial imaging.[1][2] Its structure mimics naturally occurring long-chain fatty acids, allowing it to be taken up by cardiomyocytes and enter the metabolic pathways of fatty acid utilization. The terminal iodophenyl group provides a stable site for radioiodination and prevents the rapid in vivo deiodination that was a limitation of earlier straight-chain radioiodinated fatty acids.[3][4]

Synthesis and Radiolabeling of IPPA

The synthesis of the IPPA precursor, 15-(p-iodophenyl)pentadecanoic acid, has been achieved through various methods. A common approach involves the coupling of a long-chain fatty acid derivative with an iodophenyl group.

Experimental Protocol: Synthesis of 15-(p-iodophenyl)pentadecanoic acid

A general synthetic route is outlined below. Specific reaction conditions and purification methods may vary and should be optimized based on laboratory capabilities.

A simplified workflow for the synthesis of the IPPA precursor.

Radiolabeling with Iodine-123

The most common radionuclide for SPECT imaging with IPPA is Iodine-123 (¹²³I) due to its favorable physical characteristics, including a 13.2-hour half-life and 159 keV gamma emission.[5] Radiolabeling is typically achieved via electrophilic or nucleophilic radioiodination methods.

Experimental Protocol: Radioiodination of IPPA via Iodo-destannylation

This method involves the synthesis of a trialkyltin precursor which allows for efficient and regioselective introduction of radioiodine.

Workflow for the radioiodination of IPPA via a stannyl precursor.

Step-by-Step Methodology:

-

Precursor Preparation: Synthesize the 15-(p-tributylstannylphenyl)pentadecanoic acid precursor.

-

Reaction Setup: To a solution of the stannyl precursor in a suitable solvent (e.g., ethanol), add [¹²³I]NaI.

-

Oxidation: Initiate the reaction by adding an oxidizing agent such as Chloramine-T or peracetic acid.

-

Quenching: After a short reaction time (typically 1-5 minutes) at room temperature, quench the reaction with a reducing agent (e.g., sodium metabisulfite).

-

Purification: Purify the resulting [¹²³I]IPPA using high-performance liquid chromatography (HPLC) to separate it from unreacted iodide and byproducts.

-

Formulation: Formulate the purified [¹²³I]IPPA in a physiologically compatible solution, often containing human serum albumin to improve solubility and in vivo stability.

Mechanism of Myocardial Uptake and Metabolism

The uptake of IPPA by cardiomyocytes is a multi-step process that mirrors the transport and metabolism of natural fatty acids.

Myocardial uptake and metabolic fate of [¹²³I]IPPA.

-

Transport: In the bloodstream, [¹²³I]IPPA is bound to albumin. It is transported into cardiomyocytes via fatty acid transporters such as FAT/CD36.

-

Activation: Once inside the cell, it is esterified to [¹²³I]IPPA-CoA by acyl-CoA synthetase.

-

Metabolic Fates:

-

β-Oxidation: A portion of the [¹²³I]IPPA-CoA enters the mitochondria and undergoes β-oxidation, leading to the formation of smaller radioiodinated metabolites that are cleared from the cell. This clearance rate reflects the metabolic activity of the myocardium.[6]

-

Esterification: The remaining [¹²³I]IPPA-CoA is esterified into the triglyceride and phospholipid pools for storage. This portion of the tracer is cleared more slowly.[7]

-

The biphasic clearance of [¹²³I]IPPA from the myocardium, with an early rapid phase corresponding to β-oxidation and a later slow phase representing clearance from lipid pools, allows for the assessment of fatty acid metabolism.[2]

Comparative Analysis with BMIPP

While a direct comparison with N-(4-iodophenyl)tetradecanamide is not available in the literature, a comparison with the structurally similar and clinically utilized tracer, 15-(p-iodophenyl)-3-methylpentadecanoic acid (BMIPP), provides valuable insights. The key structural difference is the presence of a methyl group on the β-carbon of the fatty acid chain in BMIPP.

| Feature | [¹²³I]IPPA | [¹²³I]BMIPP |

| Structure | Straight-chain fatty acid analog | β-methylated fatty acid analog |

| Myocardial Uptake | High initial uptake | High initial uptake |

| Metabolism | Undergoes β-oxidation | β-oxidation is inhibited by the methyl group |

| Myocardial Retention | Biphasic clearance with a rapid early phase | Prolonged retention with slower clearance |

| Clinical Application | Assessment of fatty acid oxidation and uptake | Primarily reflects fatty acid uptake and storage |

The slower metabolism of BMIPP leads to longer retention in the myocardium, which can be advantageous for SPECT imaging, allowing for better image quality.[4][8] However, the rapid clearance of IPPA provides more direct information about the rate of fatty acid oxidation.

Part 2: A Theoretical and Comparative Discussion of N-(4-iodophenyl)tetradecanamide

Disclaimer: The following section is a theoretical discussion based on established principles of organic chemistry, radiopharmaceutical science, and the known behavior of related molecules. To date, a comprehensive body of literature specifically evaluating N-(4-iodophenyl)tetradecanamide as a cardiac imaging agent is not available.

Introduction to N-(4-iodophenyl)tetradecanamide

N-(4-iodophenyl)tetradecanamide is a fatty acid amide. Structurally, it is similar to IPPA, with a long aliphatic chain and a terminal iodophenyl group. The critical difference lies in the functional group connecting the aliphatic chain to the phenyl ring: an amide linkage (-CONH-) in N-(4-iodophenyl)tetradecanamide versus a direct carbon-carbon bond in the pentadecanoic acid chain of IPPA.

Hypothetical Synthesis and Radiolabeling

Synthesis

The synthesis of N-(4-iodophenyl)tetradecanamide could be readily achieved through the amidation of tetradecanoic acid with 4-iodoaniline.

Experimental Protocol: Hypothetical Synthesis

A plausible synthetic route for N-(4-iodophenyl)tetradecanamide.

Radiolabeling

Similar to IPPA, radioiodination could be performed on a suitable precursor, such as an N-(4-bromophenyl) or N-(4-stannylphenyl)tetradecanamide, using [¹²³I]NaI. The iodo-destannylation method would likely provide high radiochemical yield and specific activity.

Postulated Myocardial Uptake and Metabolism: A Comparative Hypothesis

The amide linkage in N-(4-iodophenyl)tetradecanamide introduces a significant structural and electronic difference compared to the carboxylic acid group of IPPA. This is expected to have a profound impact on its biological behavior.

| Feature | [¹²³I]IPPA (Carboxylic Acid) | [¹²³I]N-(4-iodophenyl)tetradecanamide (Amide) - Hypothetical |

| Myocardial Uptake | Transported by fatty acid transporters. | Uptake mechanism is uncertain. It may not be recognized by fatty acid transporters to the same extent as carboxylic acids. Passive diffusion may play a more significant role. |

| Intracellular Activation | Activated to a CoA ester. | Unlikely to be a substrate for acyl-CoA synthetase due to the amide group. |

| Metabolism | Undergoes β-oxidation. | The amide bond is generally more stable to hydrolysis than an ester bond. It is not a substrate for β-oxidation in the same manner as a fatty acid. It may be a substrate for other hydrolases, such as fatty acid amide hydrolase (FAAH), though its primary distribution is not cardiac.[9][10] |

| Myocardial Retention | Biphasic clearance reflecting metabolism and storage. | Potentially prolonged retention if it is not readily metabolized. The clearance would likely be governed by washout of the intact tracer rather than metabolic products. |

Causality Behind the Hypothesized Differences:

-

Uptake: The carboxylic acid group is a key structural feature for recognition by fatty acid transport proteins. The replacement of this group with an amide may significantly reduce its affinity for these transporters, potentially leading to lower overall myocardial uptake compared to IPPA.

-

Metabolism: The inability to form a CoA ester would prevent its entry into the mitochondrial β-oxidation spiral. This would fundamentally alter its metabolic fate within the cardiomyocyte. While fatty acid amides are known to be biologically active (e.g., endocannabinoids), their primary metabolic pathways are distinct from energy-producing fatty acid oxidation.

Comparative metabolic pathways of IPPA and hypothetical pathways for N-(4-iodophenyl)tetradecanamide.

Conclusion

IPPA remains a valuable and well-characterized radiotracer for the assessment of myocardial fatty acid metabolism, providing insights into both uptake and oxidation. Its synthesis and radiolabeling are well-established, and its biological behavior is understood in the context of natural fatty acid physiology.

N-(4-iodophenyl)tetradecanamide, while structurally related, represents a significant departure from the carboxylic acid-based tracers. Based on fundamental biochemical principles, its utility as a tracer for myocardial fatty acid metabolism in the same vein as IPPA is questionable. Its different chemical nature suggests that it would not be processed through the same metabolic pathways. However, this does not preclude its potential as an imaging agent. If it demonstrates sufficient myocardial uptake and retention, it could potentially serve as a marker of myocardial perfusion or other cellular processes, but this would require dedicated preclinical and clinical evaluation.

This guide underscores the importance of structure-activity relationships in the design of radiopharmaceuticals. While IPPA serves as a successful example of mimicking a natural substrate, the case of N-(4-iodophenyl)tetradecanamide highlights the need for empirical validation of any new molecular entity, as even seemingly minor structural modifications can lead to profoundly different biological fates. Future research is warranted to synthesize and evaluate N-(4-iodophenyl)tetradecanamide to determine its actual potential as a cardiac imaging agent.

References

- Knapp, F. F., Jr. (1996). Pharmacokinetics of radioiodinated fatty acid myocardial imaging agents in animal models and human studies. Journal of Nuclear Cardiology, 3(5), 445-453.

- Ambrose, K. R., Owen, B. A., Goodman, M. M., & Knapp, F. F., Jr. (1987). New radioiodinated methyl-branched fatty acids for cardiac studies. European Journal of Nuclear Medicine, 12(10), 486-491.

- Demaison, L., Bontemps, L., Keriel, C., & Pernin, C. (1990). Myocardial metabolism of radioiodinated methyl-branched fatty acids. Journal of Nuclear Medicine, 31(6), 1084-1090.

- Bergmann, S. R., & Fox, K. A. (1993). Imaging of myocardial fatty acid oxidation. Journal of Nuclear Medicine, 34(7), 1173-1175.

- Huda, W., & Gkanatsios, N. A. (1998). Radiation dosimetry for the radiopharmaceuticals 99mTc-HMPAO, 123I-IPPA, and 201TlCl. Journal of Nuclear Medicine, 39(12), 2106-2110.

- Reske, S. N., Sauer, W., Machulla, H. J., & Winkler, C. (1984). 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues. Journal of Nuclear Medicine, 25(12), 1335-1342.

- Goodman, M. M., & Knapp, F. F., Jr. (1989). Synthesis and evaluation of radioiodinated terminal p-iodophenyl-substituted alpha- and beta-methyl-branched fatty acids. Journal of Medicinal Chemistry, 32(4), 776-781.

- Hansen, C. L., Heys, J. R., & DeGrado, T. R. (2013). Structure Dependence of Long-Chain [18F]Fluorothia Fatty Acids as Myocardial Fatty Acid Oxidation Probes. Current Radiopharmaceuticals, 6(1), 13-22.

- DeGrado, T. R., Pandey, M. K., Byrne, J. F., & Engelbrecht, H. P. (2011). Fluorine-18 labeled thia fatty acids for PET imaging of fatty acid oxidation in heart and cancer. Heart Metabolism, 51, 1-5.

- Knapp, F. F., Jr. (1999). BMIPP-design and development. Annals of Nuclear Medicine, 13(5), 257-265.

- Visser, F. C., van Eenige, M. J., Duwel, C. M., van der Wall, E. E., Heidendal, G. A., & Roos, J. P. (1990). Comparison of uptake, oxidation and lipid distribution of 17-iodoheptadecanoic acid, 15-(p-iodophenyl)pentadecanoic acid and 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid in normal canine myocardium.

- McKinney, M. K., & Cravatt, B. F. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Annual Review of Biochemistry, 74, 411-432.

- Barbaro, B., & Schillaci, O. (2017). Molecular Imaging of Cardiac Metabolism, Innervation, and Conduction. EMJ Cardiology, 5(1), 86-93.

- Corbett, J. R. (1999). Fatty acids for myocardial imaging. The American Journal of Cardiology, 84(1A), 1K-8K.

- Reske, S. N., Knapp, F. F., Jr., & Winkler, C. (1989). Experimental and clinical experience with iodine 123-labeled iodophenylpentadecanoic acid in cardiology. Herz, 14(3), 183-195.

- Effendi, N., Hanyu, M., Obata, R., Tsuji, A. B., Higashi, T., & Arano, Y. (2021). Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. PloS one, 16(12), e0261299.

- Hudon, M. P., Lyster, D. M., Jamieson, E. W., Qayumi, K. A., Kiess, M. C., Rosado, L. J., ... & van den Broek, J. (1989). Efficacy of 15-(123I)-p-iodophenyl pentadecanoic acid (IPPA) in assessing myocardial metabolism in a model of reversible global ischemia. European journal of nuclear medicine, 15(9), 594-599.

- Taillefer, R., & Verani, M. S. (1993). Myocardial scintigraphy with iodine-123 phenylpentadecanoic acid and thallium-201 in patients with coronary artery disease: a comparative dual-isotope study. Journal of Nuclear Medicine, 34(8), 1279-1285.

- van der Wall, E. E., Heidendal, G. A., den Hollander, W., Westera, G., & Roos, J. P. (1981). Metabolic myocardial imaging with 123I-labeled heptadecanoic acid in patients with angina pectoris. European Journal of Nuclear Medicine, 6(9), 391-396.

- Cui, M., Tang, R., Li, Z., Jin, Y., Wang, Y., & Wang, X. (2011). Synthesis and evaluation of radioiodinated (E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1E, 4E)-1-(4-iodophenyl)-5-(4-(methylamino)phenyl)penta-1,4-dien-3-one as SPECT imaging agents for β-amyloid plaques. Bioorganic & Medicinal Chemistry Letters, 21(1), 136-140.

- Pacher, P., Bátkai, S., & Kunos, G. (2005). Fatty acid amide hydrolase is a key regulator of the endocannabinoid-induced myocardial tissue injury.

- Verbruggen, A. M. (2000). Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: A natural liaison. European Journal of Nuclear Medicine, 27(6), 695-713.

- Richard, M., Specklin, S., Roche, M., Hinnen, F., & Kuhnast, B. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides.

- Kim, D. W., Kim, M. H., Kim, C. G., & Jeong, J. M. (2021). Synthesis and evaluation of radiolabeled porphyrin derivatives for cancer diagnoses and their nonradioactive counterparts for photodynamic therapy. RSC medicinal chemistry, 12(5), 794-803.

- Garg, S., Kothari, K., & Gali, H. (2012). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Molecules, 17(10), 11986-11997.

Sources

- 1. 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of 15-(123I)-p-iodophenyl pentadecanoic acid (IPPA) in assessing myocardial metabolism in a model of reversible global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of radioiodinated fatty acid myocardial imaging agents in animal models and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acids for myocardial imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioiodinated (1E,4E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E)-1-(4-iodophenyl)-5-(4-(methylamino)phenyl)penta-1,4-dien-3-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Imaging of Myocardial Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New radioiodinated methyl-branched fatty acids for cardiac studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential organ or tumor imaging agents. 32. A triglyceride ester of p-iodophenyl pentadecanoic acid as a potential hepatic imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. emjreviews.com [emjreviews.com]

- 10. mdpi.com [mdpi.com]

Lipid signaling research using iodinated myristamide derivatives

An In-Depth Technical Guide for Chemical Biology & Signal Transduction

Executive Summary

The Chemical Biology of N-Myristoylation Lipid signaling is often dictated by the reversible attachment of fatty acids to proteins, a process that regulates membrane localization and protein-protein interactions.[1][2] While modern "click" chemistry (azido/alkynyl-fatty acids) has gained popularity, iodinated myristamide derivatives —specifically the incorporation of 13-iodotridecanoic acid to form an iodinated amide linkage—remain a gold standard for steric fidelity and direct radiolabeling.

This guide details the application of iodinated analogs to study N-myristoylation , a co-translational or post-translational modification where myristate (C14:0) is covalently attached to an N-terminal glycine via an amide bond. By substituting the terminal methyl group of myristate with an iodine atom, researchers create a "stealth" tracer that mimics the hydrophobic volume of the natural lipid while providing a handle for high-sensitivity detection (

Part 1: Chemical Basis & Mechanism

The Steric Mimicry of Iodine

The fidelity of lipid signaling research depends on the probe's ability to deceive the cellular machinery.

-

Natural Substrate: Myristic Acid (C14:0).

-

The Analog: 13-iodotridecanoic acid (13-I-13:0).

-

Why it works: The Van der Waals radius of an iodine atom (

2.15 Å) is remarkably similar to that of a methyl group (

The NMT Enzymatic Pathway

Understanding the enzymatic bottleneck is critical for protocol design. The analog must first be activated to its CoA-thioester form by Acyl-CoA Synthetase (ACS) before NMT can utilize it.

Figure 1: The metabolic activation and incorporation of iodinated fatty acids into signaling proteins.[3]

Part 2: Experimental Framework

Critical Reagents & Sourcing

Unlike standard reagents, these probes often require custom synthesis or specialized sourcing.

| Component | Specification | Function |

| Probe | 13-iodotridecanoic acid ( | The radiotracer. Specific activity >2000 Ci/mmol recommended for low-abundance signaling proteins. |

| Cold Competitor | Myristic Acid (Sodium Salt) | Used in pulse-chase controls to prove specificity. |

| Inhibitor | 2-Hydroxymyristic acid (HMA) | A metabolic inhibitor of NMT; serves as a negative control. |

| Lysis Buffer | RIPA (Radioimmunoprecipitation Assay) | Strong denaturing buffer to solubilize membrane-anchored lipids. |

The "Starvation-Pulse" Protocol

This protocol ensures high incorporation efficiency by depleting endogenous fatty acid pools before introducing the iodinated analog.

Step 1: Cellular Starvation

-

Objective: Force cells to utilize the exogenous iodinated fatty acid.

-

Method: Wash cells (e.g., HeLa, Jurkat, HEK293) 2x with PBS. Incubate in serum-free DMEM containing 1% delipidated BSA for 45–60 minutes.

-

Expert Insight: Serum contains high levels of albumin-bound fatty acids (palmitate/myristate) which compete with your probe. Delipidated BSA acts as a carrier to solubilize the hydrophobic probe without adding competition.

Step 2: Metabolic Labeling (The Pulse)

-

Add

I-13-iodotridecanoic acid to the media. -

Concentration: Typically 20–50

Ci/mL. -

Duration:

-

Co-translational (e.g., Src, G-proteins): 2–4 hours.

-

Post-translational (e.g., during Apoptosis/Caspase cleavage):[1] 4–6 hours.

-

-

Control: Treat a parallel dish with 2-Hydroxymyristic acid (1 mM) 30 mins prior to labeling to block NMT.

Step 3: Lysis and Immunoprecipitation (IP)

-

Wash cells 3x with ice-cold PBS to remove unbound radioactive lipid.

-

Lyse in RIPA buffer containing protease inhibitors.

-

Critical: Do not boil samples in Laemmli buffer immediately if assessing membrane fractions; perform ultracentrifugation (100,000 x g) first to separate Cytosolic (S100) vs. Membrane (P100) fractions.

Step 4: Detection

-

Resolve proteins via SDS-PAGE.

-

Fix gel (Methonal/Acetic Acid) and dry.

-

Exposure: Expose to X-ray film or PhosphorImager screen.

-

I signals are detectable in 1–3 days, whereas

Part 3: Application in Lipid Signaling

The "Myristoyl Switch" Mechanism

Many signaling proteins (e.g., recoverin, HIV-1 Gag) utilize a "myristoyl switch"—a mechanism where the lipid anchor is conditionally exposed or sequestered.[7] Iodinated derivatives are crucial here because their hydrophobicity closely matches the native lipid, ensuring the "switch" kinetics are not artifactually altered by a bulky fluorophore (as seen in some NBD-lipid analogs).

Experimental Setup for Switch Analysis:

-

Label cells with 13-iodotridecanoic acid.[8]

-

Stimulate cells (e.g., GPCR agonist or Calcium influx).

-

Fractionate into Cytosol vs. Membrane.

-

Quantify the shift of the radioactive band from Membrane (P100) to Cytosol (S100) or vice versa.

Figure 2: The Myristoyl Switch. Iodinated analogs allow precise tracking of this translocation without steric interference.

Case Study: Src Kinase Signaling

Src kinases require N-myristoylation for membrane localization, which is a prerequisite for phosphorylating downstream targets.

-

Experiment: Label cells with

I-13-iodotridecanoic acid. -

Observation: Src is exclusively found in the P100 (membrane) fraction.

-

Mutation Analysis: A Gly2Ala mutation (G2A) prevents myristoylation. In the autoradiograph, the G2A mutant will show zero incorporation of the iodine signal, validating that the labeling is specific to the N-terminal glycine.

Part 4: Data Analysis & Interpretation

Interpreting Autoradiographs

When analyzing SDS-PAGE gels labeled with iodinated myristamide derivatives, look for:

-

Band Shift: Myristoylation typically increases electrophoretic mobility slightly compared to the non-lipidated form (due to increased hydrophobicity/SDS binding).

-

Hydroxylamine Sensitivity:

-

Amide bonds (N-myristoyl) are resistant to neutral hydroxylamine.

-

Thioester bonds (S-palmitoyl) are cleaved by hydroxylamine.

-

Validation: Treat duplicate gels with 1M Hydroxylamine (pH 7.0). If the iodine signal remains, it confirms the stable myristamide linkage. If it disappears, the probe was likely incorporated via S-acylation (palmitoylation artifact).

-

Comparative Data: Iodine vs. Alternatives

| Feature | Azido-Myristate (Click) | ||

| Detection Time | Days (High Energy) | Weeks/Months (Low Energy) | Hours (Fluorescence) |

| Steric Fidelity | High (I | Perfect (Native) | Moderate (Azide tag) |

| Workflow | Direct Detection | Direct Detection | Requires Ligation Step |

| Safety | Gamma Emitter (High Hazard) | Beta Emitter (Low Hazard) | Non-Radioactive |

| Cost | High (Synthesis/Decay) | Moderate | Moderate |

References

-

Peseckis, S. M., Deichaite, I., & Resh, M. D. (1993). Iodinated fatty acids as probes for myristate processing and function.[9] Incorporation into pp60v-src. Journal of Biological Chemistry, 268(7), 5107–5114. Link

-

Towler, D. A., et al. (1988). The N-acylation of proteins: specificity, enzymology, and biology. Annual Review of Biochemistry, 57, 69-99. Link

-

Thinon, E., et al. (2014). Crystallographic phasing of myristoyl-CoA-protein N-myristoyltransferase using an iodinated analog of myristoyl-CoA. Acta Crystallographica Section D, 70(Pt 6), 1669–1675. Link

-

Resh, M. D. (2016). Fatty Acylation of Proteins: New Insights into Membrane Targeting of Myristoylated and Palmitoylated Proteins. Progress in Lipid Research, 63, 120-131. Link

-

Martin, D. D., et al. (2011). Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog. FASEB Journal, 25(4), 1386–1393. Link

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myricxbio.com [myricxbio.com]

- 5. Regulation of N-myristoyltransferase by novel inhibitor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-affinity interaction of the N-terminal myristoylation motif of the neuronal calcium sensor protein hippocalcin with phosphatidylinositol 4,5-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iodinated fatty acids as probes for myristate processing and function. Incorporation into pp60v-src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Profiling Cellular Myristoylation and Palmitoylation Using ω-Alkynyl Fatty Acids | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to N-(4-iodophenyl)tetradecanamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: February 13, 2026

Abstract

This technical guide provides a comprehensive overview of N-(4-iodophenyl)tetradecanamide, a novel N-aryl long-chain fatty acid amide. While specific experimental data for this compound is not extensively available in current literature, this document consolidates established chemical principles and data from analogous structures to present a robust guide for its synthesis, characterization, and potential applications in drug discovery and development. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related molecules.

Introduction: The Emerging Potential of N-Aryl Long-Chain Fatty Acid Amides

N-aryl amides are a significant class of organic compounds, with many exhibiting a wide range of biological activities. The incorporation of a long-chain fatty acid moiety can impart unique physicochemical properties, such as increased lipophilicity, which can enhance membrane permeability and interaction with biological targets. Furthermore, the presence of a halogen, such as iodine, on the aromatic ring can influence the compound's metabolic stability, binding affinity, and potential for use as a molecular probe. N-(4-iodophenyl)tetradecanamide combines these structural features, making it a compound of interest for investigation in various therapeutic areas.

Long-chain fatty acid amides are known to play roles in various physiological processes, and their synthetic analogues are being explored for their potential as therapeutic agents.[1] The N-aryl amide linkage is a common motif in many pharmaceuticals, valued for its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.

Physicochemical Properties of N-(4-iodophenyl)tetradecanamide

Based on its chemical structure, the key physicochemical properties of N-(4-iodophenyl)tetradecanamide have been calculated and are summarized in the table below. These properties are crucial for predicting its behavior in biological systems and for the design of experimental protocols.

| Property | Value |

| Molecular Formula | C₂₀H₃₂INO |

| Molecular Weight | 429.38 g/mol |

| IUPAC Name | N-(4-iodophenyl)tetradecanamide |

| CAS Number | Not available |

| Predicted LogP | > 5 (High Lipophilicity) |

| Predicted Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, acetone, and acetonitrile. |

| Predicted Melting Point | High, characteristic of long-chain amides with strong intermolecular hydrogen bonding.[2] |

Synthesis of N-(4-iodophenyl)tetradecanamide: A Proposed Protocol

The synthesis of N-(4-iodophenyl)tetradecanamide can be readily achieved through the acylation of 4-iodoaniline with tetradecanoyl chloride, a common and efficient method for forming amide bonds.[3] This two-step process involves the initial activation of tetradecanoic acid to its more reactive acyl chloride derivative.

Workflow for the Synthesis of N-(4-iodophenyl)tetradecanamide

Caption: Proposed two-step synthesis of N-(4-iodophenyl)tetradecanamide.

Detailed Experimental Protocol

Step 1: Synthesis of Tetradecanoyl Chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetradecanoic acid (1 equivalent).

-

Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) to the flask at room temperature.[4]

-

Heat the reaction mixture to reflux (approximately 80°C) for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude tetradecanoyl chloride can be used in the next step without further purification.

Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction is driven by the formation of gaseous byproducts (HCl and SO₂), which shifts the equilibrium towards the product. Refluxing ensures the reaction goes to completion.

Step 2: Synthesis of N-(4-iodophenyl)tetradecanamide

-

In a separate flask, dissolve 4-iodoaniline (1 equivalent) and pyridine (1.1 equivalents) in a suitable dry solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[5]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the freshly prepared tetradecanoyl chloride (1 equivalent) dropwise to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Causality: 4-Iodoaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the tetradecanoyl chloride. Pyridine is used as a base to neutralize the HCl generated during the reaction, which would otherwise protonate the aniline and render it non-nucleophilic.[3]

Purification

The crude N-(4-iodophenyl)tetradecanamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile.[6] For higher purity, column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent can be employed.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of the synthesized N-(4-iodophenyl)tetradecanamide.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a secondary amide is characterized by specific vibrational bands.[7][8]

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3370 - 3170 | Single, medium intensity peak.[7] |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong, sharp peak.[7][9] |

| N-H Bend (Amide II) | 1570 - 1515 | Strong peak, often coupled with C-N stretching.[10][11] |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Strong, multiple peaks from the tetradecanoyl chain. |

| C-I Stretch | 600 - 500 | Weak to medium intensity peak. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Amide N-H | 7.5 - 8.5 | Broad singlet |

| Aromatic H (ortho to -NH) | ~7.5 | Doublet |

| Aromatic H (ortho to -I) | ~7.7 | Doublet |

| -CH₂- (adjacent to C=O) | ~2.2 | Triplet |

| -(CH₂)₁₁- (alkyl chain) | 1.2 - 1.6 | Multiplet |

| -CH₃ (terminal) | ~0.9 | Triplet |

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Amide) | 170 - 175 |

| Aromatic C-I | 85 - 95 |

| Aromatic C-N | 135 - 145 |

| Aromatic C-H | 120 - 138 |

| -CH₂- (adjacent to C=O) | 35 - 40 |

| -(CH₂)₁₁- (alkyl chain) | 20 - 35 |

| -CH₃ (terminal) | ~14 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Expected Molecular Ion (M⁺): m/z = 429.16

-

Key Fragmentation Pathways: A common fragmentation pathway for amides is the cleavage of the amide bond (N-CO), which would result in the formation of an aryl acylium cation.[12][13] Another likely fragmentation is the loss of the iodine atom.

Potential Applications in Drug Development

While N-(4-iodophenyl)tetradecanamide has not been extensively studied, its structural motifs suggest potential therapeutic applications.

-

Antimicrobial Agents: Long-chain fatty acids and their derivatives have demonstrated antimicrobial activity against various pathogens.[14] The lipophilic nature of the tetradecanoyl chain could facilitate insertion into bacterial cell membranes, leading to disruption and cell death.

-

Enzyme Inhibitors: Fatty acid amides are known to interact with a variety of enzymes. For instance, they are involved in the endocannabinoid system and can act as inhibitors of fatty acid amide hydrolase (FAAH).[1][15] The N-(4-iodophenyl) moiety could be designed to target specific binding pockets in enzymes implicated in various diseases.

-

Anti-inflammatory and Analgesic Agents: The structural similarity to biologically active fatty acid amides suggests that N-(4-iodophenyl)tetradecanamide could possess anti-inflammatory or analgesic properties.

-

Molecular Probes: The presence of the iodine atom allows for the potential development of radiolabeled analogues for use in imaging studies, such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), to study the distribution and target engagement of this class of compounds in vivo.

Conclusion

N-(4-iodophenyl)tetradecanamide is a synthetically accessible compound with a unique combination of a long lipophilic chain and an iodinated aromatic ring. This technical guide, based on established chemical principles and data from analogous molecules, provides a comprehensive framework for its synthesis, purification, and characterization. The potential for this and related compounds in various therapeutic areas, including antimicrobial and enzyme inhibition applications, warrants further investigation. The protocols and predictive data presented herein are intended to facilitate and encourage future research into this promising class of molecules.

References

-

Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2025). ResearchGate. [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online. [Link]

-

Functional Groups and IR Tables. (2020). Chemistry LibreTexts. [Link]

-

Use of the amide II infrared band of proteins for secondary structure determination and comparability of higher order structure. (n.d.). PubMed. [Link]

-

What is the best technique for amide purification? (2020). ResearchGate. [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). PMC. [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC. [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (n.d.). RSC Publishing. [Link]

-

Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. (n.d.). PubMed. [Link]

-

Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). PMC. [Link]

-

Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. (n.d.). PMC. [Link]

-